molecular formula C16H11N3O B13140118 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde CAS No. 108295-42-7

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde

Cat. No.: B13140118
CAS No.: 108295-42-7
M. Wt: 261.28 g/mol
InChI Key: HPYPGQHQRUKHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of the pyridinecarboxaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring . It is a versatile compound used in various scientific research fields due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carboxylic acid.

    Reduction: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of the parent compound.

Properties

CAS No.

108295-42-7

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C16H11N3O/c20-11-12-5-3-7-15(18-12)16-9-4-8-14(19-16)13-6-1-2-10-17-13/h1-11H

InChI Key

HPYPGQHQRUKHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.